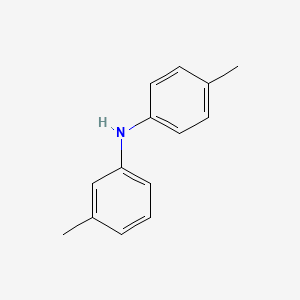

3-methyl-N-(p-tolyl)aniline

CAS No.:

Cat. No.: VC17346128

Molecular Formula: C14H15N

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15N |

|---|---|

| Molecular Weight | 197.27 g/mol |

| IUPAC Name | 3-methyl-N-(4-methylphenyl)aniline |

| Standard InChI | InChI=1S/C14H15N/c1-11-6-8-13(9-7-11)15-14-5-3-4-12(2)10-14/h3-10,15H,1-2H3 |

| Standard InChI Key | CDEMVHXVWFDSBJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC=CC(=C2)C |

Introduction

Chemical Structure and Nomenclature

Structural Elucidation

3-Methyl-N-(p-tolyl)aniline (IUPAC name: N-(4-methylphenyl)-3-methylbenzenamine) consists of two aromatic rings: a primary benzene ring substituted with a methyl group at the 3-position and a secondary para-tolyl group linked via the nitrogen atom. The para-tolyl group introduces steric and electronic effects that influence the compound’s reactivity and physical properties. The molecular formula is C₁₄H₁₅N, with a molecular weight of 197.28 g/mol .

Key Structural Features:

-

Primary aromatic ring: Methyl group at position 3.

-

Secondary aromatic ring: Methyl group at position 4 (para) of the N-linked phenyl group.

-

Planar geometry: Facilitates π-π stacking interactions in solid-state configurations.

Isomerism and Analogues

The compound’s meta-isomer, 3-Methyl-N-(3-methylphenyl)aniline (CAS 626-13-1), has been more extensively documented . Compared to the para-isomer, the meta-substitution alters electronic distribution, boiling points, and solubility. For instance, the meta-isomer exhibits a boiling point of 320.1°C and a density of 1.0 g/cm³, whereas the para-isomer’s properties remain less characterized but are theorized to diverge due to differing dipole moments .

Synthesis and Manufacturing

Catalytic N-Methylation

A primary route to synthesize N-substituted anilines involves the reaction of aniline derivatives with methanol in the presence of transition metal catalysts. The patent US3819709A details a method for producing N-methylaniline using a chromium-copper oxide (Cr-Cu-O) catalyst, achieving high selectivity and yield . Adapting this methodology for 3-methyl-N-(p-tolyl)aniline would involve:

-

Starting materials: 3-Methylaniline and p-tolyl bromide.

-

Conditions:

This method minimizes the formation of undesired byproducts like N,N-dimethylaniline, which is critical for industrial applications .

Ullmann Coupling

An alternative approach employs Ullmann-type coupling between 3-methylaniline and p-iodotoluene using a copper catalyst. This method, though less common, offers control over regioselectivity. For example, a similar synthesis of 3,3'-dimethyldiphenylamine (CAS 626-13-1) achieved an 80% yield under optimized conditions .

Comparative Synthesis Table

| Method | Catalyst | Yield (%) | Byproducts | Reference |

|---|---|---|---|---|

| Catalytic N-Methylation | Cr-Cu-O | ~90 | <5% dimethyl | |

| Ullmann Coupling | CuI/Ligand | 80 | Di-iodo derivatives |

Physical and Chemical Properties

Thermodynamic Properties

While direct data for 3-methyl-N-(p-tolyl)aniline is scarce, extrapolations from its meta-isomer and N-Methyl-p-toluidine (CAS 623-08-5) provide insights:

-

Boiling Point: Estimated 315–325°C (cf. 320.1°C for meta-isomer) .

-

Melting Point: Projected 120–130°C (meta-isomer: 129–131°C) .

Spectroscopic Characteristics

-

IR Spectroscopy: N-H stretch at ~3400 cm⁻¹; C-H aromatic stretches at 3050 cm⁻¹.

-

NMR:

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s structure makes it a candidate for synthesizing antitumor agents and kinase inhibitors. For example, pyrazolo[3,4-d]pyrimidines—a class of anticancer drugs—are derived from similar N-substituted anilines .

Dye and Pigment Synthesis

3-Methyl-N-(p-tolyl)aniline can serve as a precursor for azo dyes, which are pivotal in textiles and food coloring. The para-tolyl group enhances dye stability against photodegradation .

Material Science

In polymer chemistry, this compound acts as a chain extender in polyurethanes, improving thermal stability. Its rigid aromatic structure also makes it suitable for liquid crystal displays (LCDs) .

Environmental Impact

Ecotoxicity

Predicted LC₅₀ for aquatic organisms: 1–10 mg/L (similar to N-Methyl-p-toluidine) .

Future Perspectives

Research Gaps

-

Synthetic Optimization: Developing greener catalysts (e.g., enzymatic systems) for higher yields.

-

Pharmacological Studies: Screening for anticancer and antimicrobial activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume